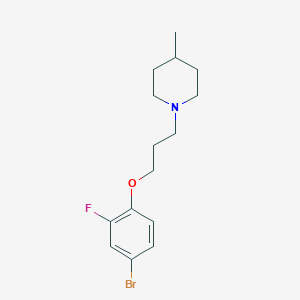

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine

Description

Properties

IUPAC Name |

1-[3-(4-bromo-2-fluorophenoxy)propyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrFNO/c1-12-5-8-18(9-6-12)7-2-10-19-15-4-3-13(16)11-14(15)17/h3-4,11-12H,2,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOIQTFHHFPCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine typically proceeds via two main stages:

- Stage 1: Preparation of the intermediate 3-(4-bromo-2-fluorophenoxy)propane.

- Stage 2: Alkylation of 4-methylpiperidine with the intermediate to form the final product.

This approach leverages nucleophilic substitution reactions, where the phenolic oxygen acts as a nucleophile to displace a leaving group on a propyl halide, followed by nucleophilic substitution of the piperidine nitrogen on the resulting intermediate.

Detailed Synthetic Route and Conditions

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 3-(4-bromo-2-fluorophenoxy)propane intermediate | React 4-bromo-2-fluorophenol with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide, DMF) | The base deprotonates the phenol to form phenoxide ion, which attacks the alkyl halide via SN2 mechanism. Reaction temperature typically maintained at 50–80°C. |

| 2 | Alkylation of 4-methylpiperidine | React 4-methylpiperidine with the above intermediate under reflux in acetonitrile or similar solvent, sometimes with sodium iodide (NaI) as catalyst | Alkylation occurs via nucleophilic substitution of the piperidine nitrogen on the propyl halide. Reaction time ranges from 6 to 12 hours. |

| 3 | Purification | Purify the crude product by silica gel chromatography using ethyl acetate/hexane mixtures or by recrystallization | Chromatography conditions optimized to separate byproducts and unreacted starting materials. |

Key Parameters Affecting Synthesis

- Solvent choice: Polar aprotic solvents like DMF or acetonitrile favor SN2 reactions.

- Base selection: Potassium carbonate is commonly used to generate the phenoxide ion efficiently.

- Temperature: Moderate heating (50–80°C) accelerates reaction without decomposing sensitive groups.

- Molar ratios: Using a slight excess (1.2:1) of alkyl halide over nucleophile improves conversion.

- Catalysts: Sodium iodide can facilitate halide exchange to improve leaving group ability.

- Reaction monitoring: Thin-layer chromatography (TLC) with hexane:ethyl acetate (2:1) is used to track progress.

Representative Reaction Scheme

$$

\text{4-bromo-2-fluorophenol} + \text{1-bromo-3-chloropropane} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 50-80°C}} \text{3-(4-bromo-2-fluorophenoxy)propane}

$$

$$

\text{3-(4-bromo-2-fluorophenoxy)propane} + \text{4-methylpiperidine} \xrightarrow[\text{NaI}]{\text{Acetonitrile, reflux}} \text{this compound}

$$

Analytical Techniques for Characterization

- High-Performance Liquid Chromatography (HPLC): Used for purity analysis with C18 columns, employing gradients of water/acetonitrile with 0.1% trifluoroacetic acid (TFA).

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR identifies protons on piperidine ring (δ 2.3–3.1 ppm) and aromatic protons (δ 6.8–7.5 ppm).

- ^13C NMR confirms carbon environments, especially for the bromo-fluorophenyl group (~115–160 ppm).

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak ([M+H]^+) with accuracy within 2 ppm.

- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity during synthesis.

Summary Table of Preparation Method Parameters

| Parameter | Typical Conditions | Impact on Synthesis |

|---|---|---|

| Phenol base | K₂CO₃ | Generates phenoxide, essential for nucleophilic attack |

| Solvent for step 1 | DMF | Polar aprotic solvent favors SN2 |

| Alkyl halide | 1-bromo-3-chloropropane | Provides propyl linker with good leaving group |

| Temperature | 50–80°C (step 1), reflux (step 2) | Balances reaction rate and stability |

| Catalyst (step 2) | NaI | Enhances halide leaving group ability |

| Reaction time | 6–12 hours | Ensures complete conversion |

| Purification | Silica gel chromatography | Removes impurities, improves product purity |

Research Findings and Optimization Notes

- The presence of bromine and fluorine substituents on the phenoxy ring influences both reactivity and biological activity, requiring mild reaction conditions to preserve these groups.

- Optimization of stoichiometry and reaction time minimizes side products such as dialkylated species or hydrolysis products.

- Continuous flow reactors and advanced purification techniques (chromatography, crystallization) are recommended for scale-up in industrial settings to improve yield and reproducibility.

- Use of sodium iodide as a catalyst in the alkylation step has been shown to improve reaction efficiency by facilitating halide exchange, increasing leaving group ability.

- Monitoring by TLC and HPLC throughout synthesis ensures timely intervention to prevent overreaction or decomposition.

Chemical Reactions Analysis

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, to form various derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine (CAS: 1704074-42-9) is a chemical entity that has garnered interest in various scientific research applications. This article delves into its potential uses, supported by data tables and case studies, while ensuring a comprehensive overview of its applications across different fields.

Medicinal Chemistry

This compound is primarily investigated for its potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

A study explored the effects of similar piperidine derivatives on serotonin receptors, indicating potential antidepressant properties. The structural similarity of this compound to these derivatives suggests it may exhibit comparable pharmacological effects.

Neuropharmacology

Research indicates that compounds with piperidine structures often modulate neurotransmitter systems. This particular compound may influence dopaminergic and serotonergic pathways, leading to implications in treating neuropsychiatric disorders.

Data Table: Neuropharmacological Effects of Piperidine Derivatives

| Compound Name | Target Receptor | Effect | Reference |

|---|---|---|---|

| This compound | Serotonin Receptor 5-HT1A | Potential agonist activity | |

| Similar Piperidine Derivative | Dopamine D2 Receptor | Antagonistic properties |

Synthetic Chemistry

The synthesis of this compound involves multiple steps, including the functionalization of piperidine and brominated phenoxy groups. This makes it a valuable intermediate in synthetic chemistry.

Synthesis Pathway Overview

- Starting Material : 4-bromo-2-fluorophenol

- Reagents : Propyl bromide, piperidine

- Reaction Conditions : Base-catalyzed nucleophilic substitution

Material Science

The compound's unique chemical structure allows for exploration in material science, particularly in developing polymers or coatings with specific properties.

Application Example: Coatings

Research is ongoing to evaluate how incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine involves its interaction with specific molecular targets. The compound may act as an antagonist or agonist at certain receptors, modulating their activity. The exact pathways and targets involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

Sumitomo’s 1-[3-(4-Chlorophenoxy)propyl]-4-methylpiperidine (Compound 15)

- Structural Difference : Replaces 4-bromo-2-fluorophenyl with 4-chlorophenyl.

- Pharmacological Profile : Exhibits high sigma1 receptor affinity (Ki = 0.34 nM for its enantiomer (-)-(S)-17) and selectivity over sigma2 (547-fold) and sterol isomerase (11-fold) sites .

- Key Insight : Chlorine’s smaller size and lower lipophilicity compared to bromine may reduce steric hindrance and enhance sigma1 selectivity. Fluorine’s presence in the target compound could improve electronic effects and metabolic stability.

1-[3-(4-Bromo-2-fluorophenoxy)propyl]pyrrolidine

- Structural Difference : Replaces 4-methylpiperidine with pyrrolidine (five-membered ring).

Piperazine-Based Analogues (HBK Series)**

- Structural Difference: Piperazine core instead of piperidine, with varied phenoxy substituents (e.g., 2-chloro-6-methyl in HBK15).

- Pharmacological Trends: Piperazine derivatives in the HBK series show affinity for serotonin and dopamine receptors, highlighting the impact of the heterocyclic core on target specificity. The propylphenoxy chain’s substituents (e.g., chloro, methyl) modulate potency .

Sigma Ligands with Chain-Length Variations**

- Shorter Homologues (e.g., Compound 12) : Reducing the oxyethylenic chain length from propyl to ethyl increases sigma1 selectivity but may lower affinity due to reduced hydrophobic interactions .

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Compounds

Table 2: Impact of Halogen Substituents on Physicochemical Properties

| Halogen | Atomic Radius (Å) | Lipophilicity (LogP) | Electronic Effects |

|---|---|---|---|

| Bromine | 1.14 | High (+0.5 vs. Cl) | Moderate -I effect |

| Chlorine | 0.99 | Moderate | Strong -I effect |

| Fluorine | 0.64 | Low (-0.2 vs. H) | Strong -I, +R effects |

Key Research Findings

Halogen Effects : Bromine’s larger size may enhance receptor binding via hydrophobic interactions but reduce selectivity compared to chlorine. Fluorine’s electron-withdrawing effects improve stability and influence binding orientation .

Core Heterocycle : Piperidine-based compounds generally exhibit higher sigma1 affinity than pyrrolidines, likely due to improved conformational adaptability .

Chain Length : Shorter chains (e.g., ethyl) favor sigma1 selectivity, while longer chains (e.g., propyl) enhance affinity but reduce specificity .

Biological Activity

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine is a complex organic compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a piperidine ring substituted with a bromo and fluoro phenoxy group, contributing to its diverse biological properties. Its molecular formula is with an approximate molecular weight of 346.69 g/mol . The presence of halogen substituents enhances lipophilicity, which may improve receptor binding affinity and overall biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 4-bromo-2-fluorophenol and a suitable alkyl halide.

- Nucleophilic Substitution : The phenolic compound reacts with the alkyl halide to form the intermediate.

- Final Product Formation : The intermediate is then reacted with 4-methylpiperidine under basic conditions to yield the final product.

This multi-step process allows for the introduction of various functional groups that can modulate the compound's biological activity.

The mechanism of action for this compound involves interaction with specific molecular targets, such as receptors or enzymes. The bromo and fluoro substituents enhance binding affinity, potentially influencing enzyme activities and receptor functions, which may lead to diverse biological effects .

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including those structurally similar to this compound, exhibit significant anticancer activity. For instance, compounds developed through similar synthetic routes have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential anticancer activity | |

| Similar piperidine derivatives | Cytotoxicity against FaDu cells |

Neurological Effects

This compound has been identified as a potential ligand for sigma receptors, which are implicated in various neurological processes. Its interaction with these receptors suggests possible applications in treating central nervous system disorders .

Antimicrobial Activity

Research indicates that compounds similar to this compound may possess antibacterial and antifungal properties due to the enhanced lipophilicity provided by halogen substituents. These properties are essential for developing new antimicrobial agents .

Case Studies

A study investigating the biological activity of piperidine analogs highlighted the importance of structural modifications in enhancing selectivity and potency for dopamine transporters. The findings suggest that specific substitutions can optimize binding affinity, leading to improved therapeutic profiles .

Q & A

Q. How can researchers design an efficient synthetic route for 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine?

- Methodological Answer : The synthesis typically involves coupling a halogenated phenoxypropyl group (e.g., 4-bromo-2-fluorophenol) with a piperidine derivative. A nucleophilic substitution reaction under basic conditions (e.g., NaOH in dichloromethane) can link the phenoxypropyl chain to the piperidine nitrogen. Subsequent purification via column chromatography or recrystallization ensures high yield and purity. Reaction optimization should focus on solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature (60–80°C for faster kinetics), and stoichiometric ratios (1:1.2 molar ratio of piperidine to phenoxypropyl bromide) . For stability, avoid prolonged exposure to light or moisture during synthesis .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the integration of the piperidine ring protons (δ 1.2–2.8 ppm) and phenoxy aromatic protons (δ 6.8–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak (calculated for CHBrFNO: ~344.06 g/mol).

- HPLC/GC : Purity (>95%) can be verified via reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or GC with a flame ionization detector.

Cross-referencing with PubChem data for analogous piperidine derivatives ensures consistency in spectral interpretation .

Q. What are the stability considerations for this compound during storage and handling?

- Methodological Answer :

- Storage : Store in amber vials at –20°C under inert gas (N or Ar) to prevent degradation via hydrolysis or oxidation.

- Stability Tests : Conduct accelerated stability studies under varying pH (3–9), temperature (25–60°C), and humidity (40–80% RH) to identify degradation pathways. Monitor via TLC or HPLC for byproducts like dehalogenated or oxidized species .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across studies?

- Methodological Answer : Contradictions often arise from differences in reaction conditions (e.g., solvent polarity, catalyst presence). To address this:

- Design of Experiments (DoE) : Use factorial designs (e.g., 2 factorial) to systematically vary parameters (temperature, solvent, catalyst loading) and identify critical factors.

- Kinetic Studies : Perform time-resolved experiments to determine rate-limiting steps (e.g., nucleophilic attack vs. leaving-group dissociation).

- Computational Modeling : Apply density functional theory (DFT) to calculate activation energies for competing pathways, guiding experimental optimization .

Q. What computational approaches are effective for predicting the reactivity of the bromo-fluorophenoxy moiety?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA software to model the electron-withdrawing effects of bromine and fluorine on the phenoxy group. Frontier Molecular Orbital (FMO) analysis predicts sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric hindrance around the phenoxypropyl chain.

- Reaction Path Search : Tools like GRRM or AFIR can map plausible reaction pathways for halogen displacement or ring-opening reactions .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the piperidine ring (e.g., substituents at the 4-position) or phenoxy chain length to probe steric/electronic effects.

- In Vitro Assays : Screen against target enzymes (e.g., kinases, GPCRs) to evaluate inhibitory activity. Compare with analogs like 4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives to assess the role of halogenation .

- Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.